![molecular formula C16H22S B14638830 {[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene CAS No. 56691-70-4](/img/structure/B14638830.png)
{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene is an organic compound characterized by a unique structure that includes a benzene ring attached to a sulfanyl group, which is further connected to a cyclohexene ring with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-ylmethyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The benzene ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Nitric acid, bromine; conducted under controlled temperature conditions to prevent overreaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. The presence of the sulfanyl group can impart unique biological activities, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including fragrances and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of {[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with a similar aromatic structure but with a trifluoromethyl group instead of a sulfanyl group.
Benzotrifluoride: Another compound with a benzene ring substituted with a trifluoromethyl group, used in similar applications as {[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclohexene ring with a sulfanyl group attached to a benzene ring. This structure imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
56691-70-4 |
|---|---|
Formule moléculaire |
C16H22S |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
(2,6,6-trimethylcyclohex-2-en-1-yl)methylsulfanylbenzene |
InChI |
InChI=1S/C16H22S/c1-13-8-7-11-16(2,3)15(13)12-17-14-9-5-4-6-10-14/h4-6,8-10,15H,7,11-12H2,1-3H3 |
Clé InChI |
XVXQVDZCPAPCTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC(C1CSC2=CC=CC=C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


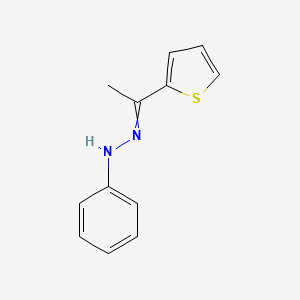
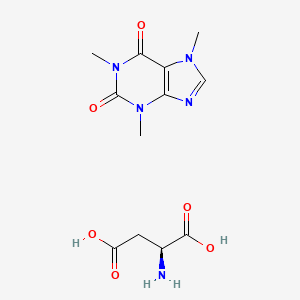
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
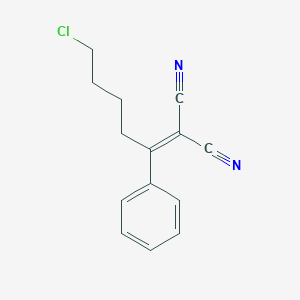
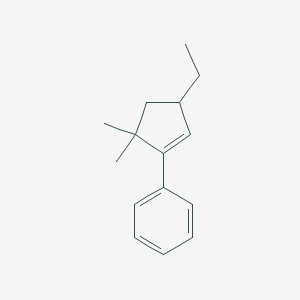
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
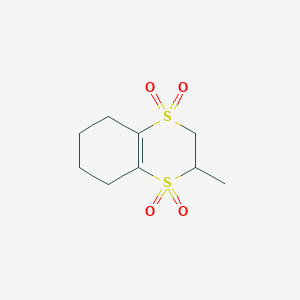
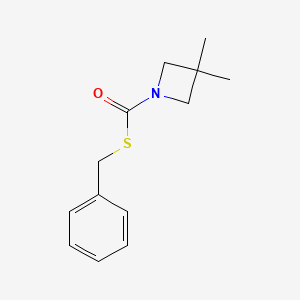

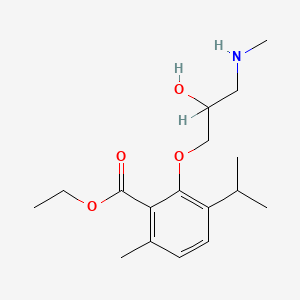
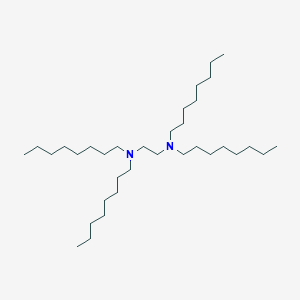
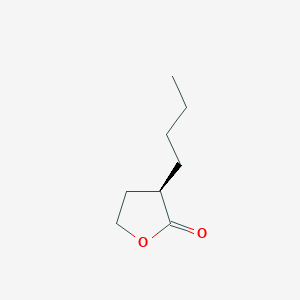
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
